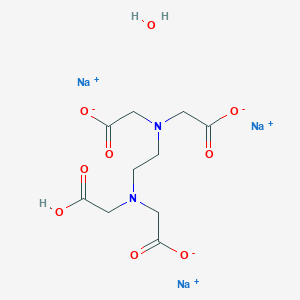
1-Benzyl-4-(4-methoxyphenyl)piperidine
Overview
Description
1-Benzyl-4-(4-methoxyphenyl)piperidine is a compound that is closely related to 4-Benzylpiperidine . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Synthesis Analysis
The synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine involves several steps. For instance, one method involves the hydrolysis of the key alpha-aminonitrile intermediate . Another method involves the addition of AlCl3 to a solution of 1-benzyl-4-methyl-4-piperidinol.Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(4-methoxyphenyl)piperidine is complex. It includes a benzyl group, a piperidine ring, and a methoxyphenyl group . The exact structure can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving 1-Benzyl-4-(4-methoxyphenyl)piperidine are diverse. For example, it can undergo hydrolysis to form an alpha-aminonitrile intermediate . It can also react with AlCl3 in the presence of benzene.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-(4-methoxyphenyl)piperidine include a molecular weight of 342.87 . It should be stored at a temperature of 2-8°C .Safety And Hazards
Safety data sheets indicate that 1-Benzyl-4-(4-methoxyphenyl)piperidine should be handled with care . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Future Directions
Piperidines, including 1-Benzyl-4-(4-methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPAKYMOHCOFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632588 | |
| Record name | 1-Benzyl-4-(4-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-methoxyphenyl)piperidine | |
CAS RN |
13314-69-7 | |
| Record name | 1-Benzyl-4-(4-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)









![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)
